Home > Products > Screening Compounds P71170 > Ioflubenzamide I-131
Ioflubenzamide I-131 - 1214283-52-9

Ioflubenzamide I-131

Catalog Number: EVT-1596396
CAS Number: 1214283-52-9
Molecular Formula: C21H25FIN3O3
Molecular Weight: 517.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ioflubenzamide I-131 is an iodine 131-radiolabeled small-molecule benzamide compound with potential antineoplastic activity. The benzamide moiety of 131-I-MIP-1145 binds to melanin, selectively delivering a cyotoxic dose of gamma and beta radiation to melanin-expressing tumor cells. Melanin pigments, polymer derivatives of the amino acid tyrosine, are over-expressed in approximately 40% of melanomas.
Overview

Ioflubenzamide I-131 is a radiopharmaceutical compound that incorporates the radioactive isotope iodine-131. This compound is primarily utilized in medical applications, particularly in the diagnosis and treatment of certain types of cancers, including neuroblastoma and other neuroendocrine tumors. The use of iodine-131 is well-established in nuclear medicine due to its ability to emit both beta particles and gamma radiation, allowing for therapeutic and imaging capabilities.

Source

Iodine-131 is produced through the fission of uranium-235 in nuclear reactors or via neutron activation of tellurium-130. The production methods ensure high yields and purity, making iodine-131 readily available for medical use. It has a half-life of approximately 8 days, which is suitable for therapeutic applications without prolonged radiation exposure to patients .

Classification

Ioflubenzamide I-131 falls under the category of radiopharmaceuticals, specifically classified as a theranostic agent. This classification indicates that it serves both diagnostic and therapeutic purposes, leveraging the properties of iodine-131 to target specific tissues in the body while providing imaging capabilities through its gamma emissions.

Synthesis Analysis

Methods

The synthesis of Ioflubenzamide I-131 involves several key steps that ensure the effective incorporation of iodine-131 into the compound. The Ultratrace synthesis method is commonly employed, which allows for high specificity in binding iodine-131 to the organic framework of ioflubenzamide.

Technical Details

  1. Production Pathways:
    • Fission Reaction: Iodine-131 is generated as a fission product from uranium-235 during nuclear reactions.
    • Neutron Activation: Alternatively, tellurium-130 can be irradiated with neutrons to produce iodine-131 through (n, γ) reactions .
  2. Purification: After production, iodine-131 is purified using techniques such as distillation or chromatography to achieve high radiochemical purity necessary for medical applications.
Molecular Structure Analysis

Structure

The molecular structure of Ioflubenzamide I-131 consists of an ioflubenzamide backbone with a radioactive iodine atom substituted at a specific position. This structural configuration allows for effective targeting of tumor cells.

Data

The molecular formula for ioflubenzamide is C_{14}H_{12}F_{2}N_{2}O_{2}S, with the addition of iodine-131 substituting one of the hydrogen atoms. The presence of iodine enhances the compound's imaging capabilities due to its radioactive properties.

Chemical Reactions Analysis

Reactions

Ioflubenzamide I-131 undergoes various chemical reactions that facilitate its therapeutic action:

  1. Binding to Target Cells: The compound binds selectively to norepinephrine transporters on tumor cells, allowing for targeted delivery of radiation.
  2. Decay Reactions: Upon administration, iodine-131 undergoes beta decay, emitting radiation that induces cytotoxic effects on malignant cells .

Technical Details

The decay process involves:

  • Beta Emission: Producing energetic beta particles that damage cellular structures.
  • Gamma Emission: Allowing for imaging through gamma cameras, which detect emitted gamma rays .
Mechanism of Action

Process

The mechanism by which Ioflubenzamide I-131 exerts its effects involves:

  1. Selective Uptake: Tumor cells take up ioflubenzamide I-131 through norepinephrine transporters.
  2. Radiation Therapy: The emitted beta particles result in localized radiation therapy, damaging DNA and leading to apoptosis (programmed cell death) in targeted cells .

Data

The efficacy of this mechanism has been demonstrated in clinical settings where patients with neuroendocrine tumors show significant responses following treatment with ioflubenzamide I-131.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Ioflubenzamide I-131 is typically presented as a clear liquid solution.
  2. Half-Life: Approximately 8 days, allowing for effective treatment while minimizing long-term radiation exposure.

Chemical Properties

  1. Solubility: Soluble in aqueous solutions; stability can vary depending on pH and concentration.
  2. Radiation Emission:
    • Beta particles with maximum energy around 0.606 MeV.
    • Gamma emissions at energies such as 0.364 MeV, useful for imaging .
Applications

Ioflubenzamide I-131 has several significant applications in modern medicine:

  1. Diagnostic Imaging: Used in single-photon emission computed tomography (SPECT) scans to visualize tumors and assess their metabolic activity.
  2. Therapeutic Uses: Effective in treating unresectable pheochromocytomas and paragangliomas by delivering targeted radiation therapy.
  3. Research Applications: Investigated for potential uses in other neuroendocrine tumors and conditions involving abnormal catecholamine secretion .
Introduction to Ioflubenzamide I-131 in Targeted Radionuclide Therapy

Historical Development and Rationale for Melanin-Targeted Radiopharmaceuticals

The development of melanin-targeted radiopharmaceuticals originated from the observation that melanin's biopolymer structure enables selective binding with specific molecular agents. Benzamide derivatives emerged as ideal carriers due to their ability to penetrate cell membranes and bind intracellular melanin in melanoma cells—present in 75–92% of cases [9]. Early compounds like iodine-131-labeled N-(2-diethylaminoethyl) benzamide paved the way for optimizing pharmacokinetics through structural modifications. Ioflubenzamide I-131 (also designated as ¹³¹I-BA52 or ¹³¹I-BZA2 in literature) evolved from these efforts, featuring a benzo[1,3]dioxole-5-carboxamide moiety to enhance melanin affinity and metabolic stability [5] [6].

The scientific rationale centers on exploiting melanin as a tumor-selective internal receptor. Unlike antibodies targeting surface antigens, benzamides like Ioflubenzamide I-131 cross membranes to bind melanin within melanosomes. This allows β-radiation from ¹³¹I (mean path length: 0.4–2.4 mm) to induce DNA damage in melanoma cells while sparing adjacent tissues. Preclinical studies confirmed uptake ratios >10:1 (tumor:muscle) in melanotic models, validating melanin-directed targeting [7] [9].

Table 1: Key Milestones in Melanin-Targeted Radiopharmaceutical Development

YearDevelopmentSignificance
1970sInitial benzamide-melanin binding studiesIdentified benzamide scaffold for melanin affinity
1991First iodinated benzamide tracersDemonstrated melanoma visualization in animal models
2014Phase III trial of ¹²³I-BZA2Confirmed specificity for melanin-positive metastases [3]
2022Optimization of ¹³¹I-BA52 pharmacokineticsImproved tumor retention and clearance profile [6] [9]

Role of Ioflubenzamide I-131 in Melanoma-Specific Therapeutic Paradigms

Ioflubenzamide I-131 functions as a theranostic agent, utilizing iodine-131 for both therapy (β⁻ emission) and post-therapy imaging (γ emission). Upon intravenous administration, it rapidly distributes to melanin-rich tumors, with peak uptake observed within 4–24 hours. In clinical studies, tumor doses reached 12.2 Gy/GBq, significantly higher than lung (3.1 Gy/GBq) or liver (1.8 Gy/GBq) exposures [6]. This selective deposition enables cytotoxic radiation delivery while minimizing off-target effects.

Mechanistically, Ioflubenzamide I-131 leverages:

  • Passive diffusion across tumor cell membranes due to lipophilicity (logP ≈ 2.5–3.0) [5].
  • Ionic interactions between the benzamide’s tertiary amine and melanin’s carboxyl groups, ensuring prolonged retention [9].
  • Cross-fire effect from β-radiation, damaging neighboring tumor cells with heterogeneous melanin expression [9].

In a Heidelberg University trial, patients receiving >4.3 GBq of ¹³¹I-BA52 showed extended survival (>2 years) and reduced metabolic activity in melanin-positive metastases. SPECT/CT imaging confirmed tumor-specific accumulation correlating with melanin content (Fontana-Masson staining) [6].

Table 2: Pharmacokinetic Properties of Ioflubenzamide I-131

ParameterValueMethod
Tumor Uptake Peak4–24 hours post-injection¹²³I-BA52 SPECT/CT [6]
Tumor Retention>48 hoursBiodistribution studies
Critical Organ ExposureLung (3.1 Gy/GBq)OLINDA/EXM modeling [6]
Clearance RouteRenal (70%) / Hepatic (30%)Metabolite analysis

Comparative Overview of Benzamide-Based Radiopharmaceuticals in Oncology

Benzamide-based radiopharmaceuticals vary in radionuclides, linker chemistry, and binding affinity. Ioflubenzamide I-131 (¹³¹I-BA52) belongs to a class including diagnostic agents (e.g., ¹²³I-BZA2) and experimental therapies (e.g., ²¹²Pb-DOTA-benzamide) [5] [7]. Key differentiators include:

  • Radionuclide Selection: ¹³¹I provides therapeutic β⁻ and γ emissions, whereas ⁶⁸Ga/¹⁸F-labeled benzamides (e.g., ⁶⁸Ga-DOTA-benzamide) serve as PET diagnostics only [7].
  • Structural Modifications: Ioflubenzamide’s benzo[1,3]dioxole group enhances melanin affinity versus simpler N-(2-diethylaminoethyl) variants (e.g., ¹³¹I-BZA2) [6].
  • Clinical Validation: Phase III trials showed ¹²³I-BZA2’s specificity for melanin-positive lesions (75% sensitivity, 70% specificity) but low sensitivity for amelanotic tumors [3]. In contrast, Ioflubenzamide I-131’s efficacy is documented in therapy-resistant metastatic melanoma [6] [9].

Table 3: Comparison of Benzamide-Based Radiopharmaceuticals

CompoundRadionuclidePrimary UseMelanin AffinityClinical Status
Ioflubenzamide (BA52)¹³¹ITherapyHighPhase I/II [6]
BZA2¹²³I/¹³¹IDiagnosis/TherapyModeratePhase III [3]
DOTA-VMT-MCR1²⁰³/²¹²PbTherapyHighPreclinical [2]
¹⁸F-FPBZA¹⁸FPET ImagingHighPreclinical [7]

Properties

CAS Number

1214283-52-9

Product Name

Ioflubenzamide I-131

IUPAC Name

N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-(131I)iodanyl-2-methoxybenzamide

Molecular Formula

C21H25FIN3O3

Molecular Weight

517.3 g/mol

InChI

InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27)/i23+4

InChI Key

UPRRZQGAQRAODM-AWUWEVMDSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I

Synonyms

MIP 1145
MIP-1145
MIP1145
N-(2-diethylaminoethyl)-4-(4-fluorobenzamido)-5-iodo-2-methoxybenzamide

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I

Isomeric SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)[131I]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.